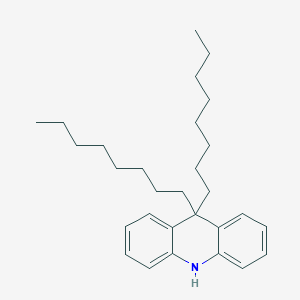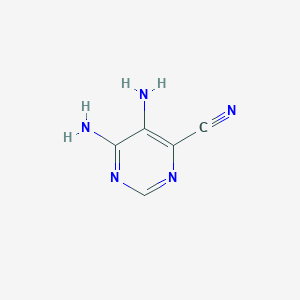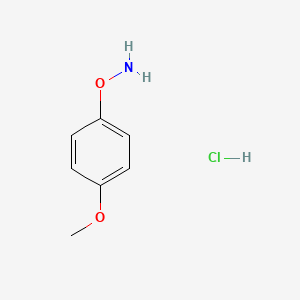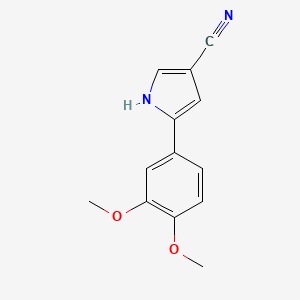
5-(3,4-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile: is a heterocyclic compound that features a pyrrole ring substituted with a 3,4-dimethoxyphenyl group and a cyano group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate nitrile and an amine source under acidic or basic conditions to form the pyrrole ring . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(3,4-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products:
Oxidation: Pyrrole oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-(3,4-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse heterocyclic compounds .
Biology and Medicine: It can be used in the design of drugs with specific biological activities, such as anti-inflammatory or anticancer properties .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence .
Mécanisme D'action
The mechanism by which 5-(3,4-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.
3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol: Another compound with a similar aromatic substitution pattern but different heterocyclic core.
Uniqueness: 5-(3,4-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile is unique due to its specific combination of a pyrrole ring with a 3,4-dimethoxyphenyl group and a cyano group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C13H12N2O2 |
|---|---|
Poids moléculaire |
228.25 g/mol |
Nom IUPAC |
5-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C13H12N2O2/c1-16-12-4-3-10(6-13(12)17-2)11-5-9(7-14)8-15-11/h3-6,8,15H,1-2H3 |
Clé InChI |
UHIYHLHYSVYWOY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=CC(=CN2)C#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(Chloromethoxy)methyl]benzo[d][1,3]dioxole](/img/structure/B13701982.png)

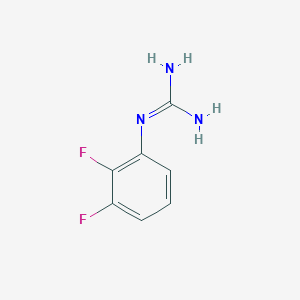
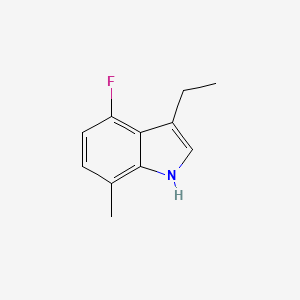
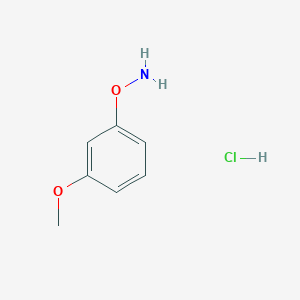
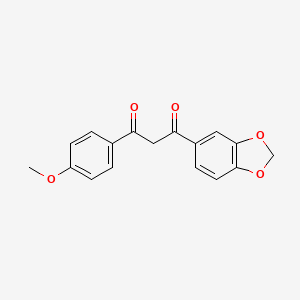

![N,N-Dimethyl-5-[6-[(4-pyridylmethyl)amino]-7-azaindole-4-yl]furan-2-carboxamide](/img/structure/B13702027.png)
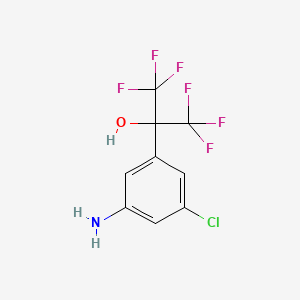
![Ethyl 5-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzofuran-3-carboxylate](/img/structure/B13702035.png)
![2-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13702040.png)
